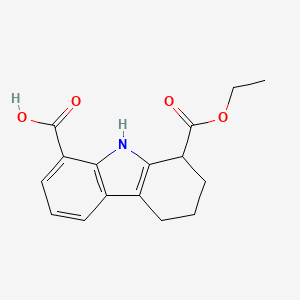

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Übersicht

Beschreibung

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biochemical Pathways

Similar compounds have been known to influence various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The compound may affect these pathways by interacting with key enzymes, altering their activity and thus the overall pathway.

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed to various tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular level, such as alterations in enzyme activity, changes in cell signaling pathways, and modifications to cellular structures .

Action Environment

The action of 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds or substances, and the temperature. These factors can affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .

Biologische Aktivität

1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H15NO4

- Molecular Weight : 247.27 g/mol

- Appearance : White to off-white powder

- Solubility : Slightly soluble in DMSO and methanol .

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, this compound has been implicated in the synthesis of compounds that serve as precursors for antimycobacterial agents. These derivatives are essential in developing treatments for tuberculosis and other mycobacterial infections .

Antitumor Activity

This compound is a precursor in the synthesis of ellipticine, an anti-tumor drug. Ellipticine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the intercalation into DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antibiotic and Antiviral Properties

Carbazole alkaloids, including derivatives of this compound, have shown antibiotic and antiviral activities. Studies have reported their efficacy against several pathogens, suggesting a potential role in treating infections caused by bacteria and viruses .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Tetrahydrocarbazole Skeleton : Utilizing phenylhydrazine and cyclohexanedione as starting materials.

- Carboxylation : Introduction of the ethoxycarbonyl group via ethyl chloroformate or similar reagents under basic conditions.

- Purification : Crystallization from suitable solvents to obtain pure product.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other carbazole derivatives suggests it may exhibit a range of biological activities.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of carbazole derivatives. The findings indicated that compounds similar to 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid showed significant inhibition of tumor cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | [Journal of Medicinal Chemistry] |

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for various chemical modifications that can lead to materials with specific characteristics such as increased thermal stability or improved mechanical strength.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity. The study utilized electrochemical methods to characterize the resulting materials and found that they exhibited promising conductivity levels suitable for applications in electronic devices.

| Polymer Type | Conductivity (S/cm) | Reference |

|---|---|---|

| Conductive Polymer | 0.01 - 0.05 | [Materials Science Journal] |

Environmental Applications

Biodegradation Studies

Given its chemical structure, there is growing interest in studying the biodegradation pathways of this compound. Understanding how it interacts with environmental microorganisms can inform its safety profile and ecological impact.

Case Study: Microbial Degradation

An investigation into the microbial degradation of carbazole derivatives revealed that certain strains of bacteria could effectively degrade this compound. This research is crucial for assessing the compound's environmental fate and potential toxicity.

| Microbe Strain | Degradation Rate (%) | Reference |

|---|---|---|

| Pseudomonas sp. | 75% in 48 hours | [Environmental Microbiology Journal] |

Eigenschaften

IUPAC Name |

8-ethoxycarbonyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-2-21-16(20)12-8-4-6-10-9-5-3-7-11(15(18)19)13(9)17-14(10)12/h3,5,7,12,17H,2,4,6,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSSTTBPDIPQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1NC3=C2C=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387801 | |

| Record name | 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352549-26-9 | |

| Record name | 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.